An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride
Introduction
5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, a derivative of the naturally occurring nucleobase uracil, represents a class of compounds with significant potential in medicinal chemistry and drug development. The introduction of an aminomethyl group at the C5 position of the pyrimidine ring and its formulation as a hydrochloride salt impart unique physicochemical characteristics that are critical to its behavior in biological systems. These properties govern its solubility, stability, and ability to interact with molecular targets, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related uracil derivatives and established analytical methodologies to offer a robust framework for its characterization. The insights and protocols herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of novel heterocyclic compounds.
Chemical Identity and Predicted Physicochemical Properties
The foundational step in characterizing any compound is to establish its chemical identity and predict its fundamental properties.
Molecular Structure:
5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride exists in tautomeric forms, with the pyrimidine-2,4-dione (uracil) form being predominant. The hydrochloride salt is formed by the protonation of the aminomethyl group.
Figure 1: Chemical structure of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride.
Predicted Physicochemical Data:
The following table summarizes the predicted physicochemical properties based on the compound's structure and data from analogous molecules.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₅H₈ClN₃O₂ | Based on the chemical structure. |
| Molecular Weight | 177.59 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts.[1] |
| Solubility | Soluble in water; sparingly soluble in polar organic solvents | The uracil core has some aqueous solubility, which is significantly enhanced by the presence of the hydrophilic aminomethyl group and its formulation as a hydrochloride salt.[2][3] Solubility in organic solvents is expected to be limited. |
| pKa | ~8.5-9.5 (aminomethyl group), ~9.5 (uracil N1-H) | The primary aliphatic amine is expected to have a pKa in the range of 9-10. The uracil ring has an acidic proton with a pKa around 9.5.[4] |
| Melting Point | >250 °C (with decomposition) | Uracil and its derivatives typically have high melting points, often decomposing before melting.[5][6] The salt form is expected to have a high and sharp melting point. |
| Stability | Stable under standard conditions; may be susceptible to oxidation and photolytic degradation | The hydrochloride salt form enhances stability. The aminomethyl group could be prone to oxidation. Uracil derivatives can be sensitive to light.[5][7] |
Protocols for Physicochemical Characterization
A comprehensive understanding of a compound's properties requires empirical determination. The following section details standard, validated methodologies for the characterization of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride.
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity and concentration of polar, non-volatile compounds. A well-developed HPLC method is crucial for quality control and stability testing.
Figure 2: General workflow for HPLC-based purity and assay determination.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient from 0% to 50% B over 20 minutes can be used for initial method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 260 nm, the typical absorbance maximum for the uracil chromophore.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase A to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase A) to ensure no system contamination.
-
Perform multiple injections of the standard solution to establish system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
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-
Data Interpretation:
-
Purity: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Assay: Quantify the sample concentration by comparing its peak area to that of the reference standard.
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Structural Elucidation by Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Rationale: NMR is an unparalleled technique for the unambiguous determination of molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
-
¹H NMR (in D₂O):
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A singlet for the C6-H of the pyrimidine ring.
-
A singlet for the aminomethyl (-CH₂-) protons.
-
The exchangeable protons (NH and NH₃⁺) may be broad or not observed depending on the solvent and concentration.
-
-
¹³C NMR (in D₂O):
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Signals for the two carbonyl carbons (C2 and C4) of the uracil ring.
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Signals for the C5 and C6 carbons of the pyrimidine ring.
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A signal for the aminomethyl carbon (-CH₂-).
-
Mass Spectrometry (MS):
Rationale: MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural insights.
-
Technique: Electrospray ionization (ESI) in positive ion mode is well-suited for this polar and ionizable compound.
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Expected Observation: The primary ion observed would be the [M+H]⁺ ion corresponding to the free base (C₅H₇N₃O₂), with a monoisotopic mass of 141.05 Da. High-resolution mass spectrometry can confirm the elemental composition.
Stability Assessment: Forced Degradation Studies
Rationale: Understanding a compound's stability profile is a critical component of drug development. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, identify potential degradation pathways and help in the development of stability-indicating analytical methods.
Figure 3: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound and a solution in a suitable solvent.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate samples at an elevated temperature (e.g., 60 °C) and analyze at various time points.
-
Oxidation: Treat the sample with hydrogen peroxide at room temperature.
-
Thermal: Expose the solid compound and a solution to heat (e.g., 80 °C).
-
Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) to identify and characterize any degradation products.
-
Data Interpretation: Evaluate the extent of degradation and identify the major degradation products. This information is vital for determining appropriate storage conditions and shelf-life. Uracil derivatives are known to be susceptible to alkaline hydrolysis.[8]
Synthesis and Potential Applications
Synthesis:
A plausible synthetic route to 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride could involve the following key steps:
-
Starting Material: Uracil or a protected uracil derivative.
-
Functionalization at C5: Introduction of a suitable precursor to the aminomethyl group at the C5 position. This could be achieved through hydroxymethylation followed by conversion to a leaving group and subsequent amination, or through a Mannich-type reaction.[9][10]
-
Reduction/Deprotection: If necessary, reduction of an intermediate (e.g., a nitrile or an azide) to the amine and removal of any protecting groups.
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Salt Formation: Treatment of the free base with hydrochloric acid to yield the final hydrochloride salt.
Potential Applications:
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[11] The introduction of an aminomethyl group at the C5 position can facilitate interactions with biological targets through hydrogen bonding and ionic interactions. Potential areas of application for 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride and related compounds include:
-
Enzyme Inhibition: The structural similarity to natural nucleobases makes it a candidate for inhibiting enzymes involved in nucleic acid metabolism.
-
Antiviral and Anticancer Agents: Many modified nucleosides exhibit potent antiviral and anticancer activities.[11]
-
Chemical Biology Probes: The aminomethyl group provides a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, for use as a chemical probe.
Conclusion
References
-
Corbett, K. D., et al. (2020). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 15(5), e0232523. Available from: [Link]
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ChemBK. 5-methyl uracil [Database]. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29283-29304. Available from: [Link]
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Robertson, S. A., et al. (2001). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Journal of the American Chemical Society, 123(31), 7439-7449. Available from: [Link]
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El-Gazzar, M. G., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29283-29304. Available from: [Link]
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FooDB. Showing Compound Uracil (FDB006426) [Database]. Available from: [Link]
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Singh, S., et al. (2013). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 75(1), 107-111. Available from: [Link]
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